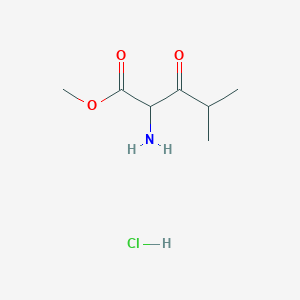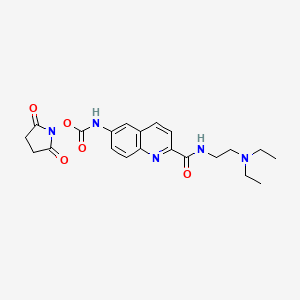
RapiFluor-MS
概要
説明
RapiFluor-MS is a novel labeling reagent designed to provide a fast, efficient, and reproducible sample preparation workflow. It is particularly known for its high sensitivity in both fluorescence and mass spectrometry detection. This compound is primarily used for the profiling of released N-glycans, which are complex carbohydrates attached to proteins that play crucial roles in various biological processes .
科学的研究の応用
RapiFluor-MS has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The preparation of RapiFluor-MS involves the synthesis of a quinoline fluorophore and a highly basic tertiary amine. The synthetic route includes the formation of an N-hydroxysuccinimide carbamate, which serves as the rapid tagging functional group. This group reacts efficiently with N-glycans, allowing for quick and effective labeling .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems. The process involves the reduction of glycoproteins using dithiothreitol, followed by the release of N-glycans with PNGase F. The released N-glycans are then labeled with this compound using automated liquid handling platforms, ensuring high throughput and reproducibility .
化学反応の分析
Types of Reactions
RapiFluor-MS primarily undergoes substitution reactions where the N-hydroxysuccinimide carbamate group reacts with the amino groups of N-glycans. This reaction is highly efficient and occurs rapidly, making it suitable for high-throughput applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include dithiothreitol for the reduction of disulfide bonds in glycoproteins and PNGase F for the release of N-glycans. The labeling reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The major products formed from the reactions involving this compound are labeled N-glycans. These labeled glycans exhibit high fluorescence and mass spectrometric sensitivity, making them ideal for detailed glycan profiling .
作用機序
The mechanism of action of RapiFluor-MS involves the efficient labeling of N-glycans through the reaction of its N-hydroxysuccinimide carbamate group with the amino groups of the glycans. The quinoline fluorophore and the highly basic tertiary amine in this compound enable both fluorescence and mass spectrometric detection. This dual detection capability allows for highly sensitive and accurate glycan profiling .
類似化合物との比較
RapiFluor-MS is often compared with other labeling reagents such as 2-aminobenzamide and procainamide. While 2-aminobenzamide and procainamide are also used for glycan analysis, this compound offers significantly higher sensitivity in both fluorescence and mass spectrometric detection. This makes it a superior choice for high-throughput glycan profiling .
Similar Compounds
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDAEIIXBEFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




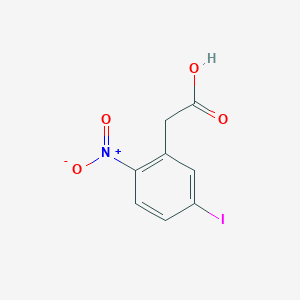
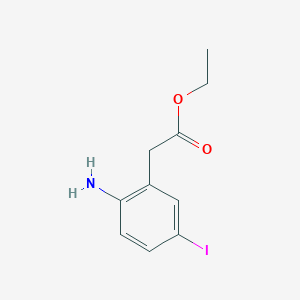

![(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride](/img/structure/B8242395.png)
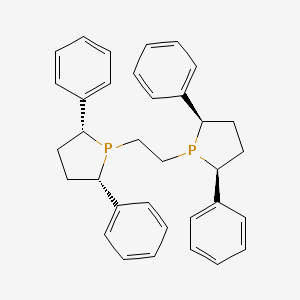
![1,3-Bis[(R)-1-(1-naphthyl)ethyl]-1,3,2-diazaphospholidine 2-oxide](/img/structure/B8242412.png)
![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)
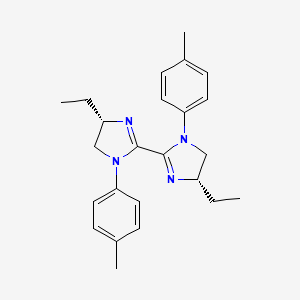
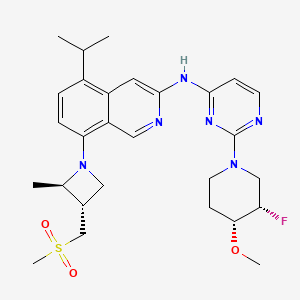

![(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1',7'-fg][1,3,2]](/img/structure/B8242459.png)
